molecular formula C17H14N2O2 B420527 4-methoxy-N-(3-quinolinyl)benzamide

4-methoxy-N-(3-quinolinyl)benzamide

Cat. No.: B420527
M. Wt: 278.3g/mol
InChI Key: HEJDLZCPUMPMNS-UHFFFAOYSA-N
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Description

4-Methoxy-N-(3-quinolinyl)benzamide is a benzamide derivative featuring a methoxy-substituted benzoyl group linked to a quinolinyl moiety via an amide bond. For instance, compounds like 4-methoxy-N-[3-(2-pyridinyl)-1-isoquinolinyl]benzamide (gifted for receptor studies) and N-(3-Morpholinopropyl)-4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzamide (G08) highlight the structural diversity and functional versatility of this class .

Properties

Molecular Formula

C17H14N2O2

Molecular Weight

278.3g/mol

IUPAC Name

4-methoxy-N-quinolin-3-ylbenzamide

InChI

InChI=1S/C17H14N2O2/c1-21-15-8-6-12(7-9-15)17(20)19-14-10-13-4-2-3-5-16(13)18-11-14/h2-11H,1H3,(H,19,20)

InChI Key

HEJDLZCPUMPMNS-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC3=CC=CC=C3N=C2

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC3=CC=CC=C3N=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The quinolinyl group in 4-methoxy-N-(3-quinolinyl)benzamide distinguishes it from analogs with alternative heterocyclic or aromatic substituents. Key comparisons include:

Compound Name Substituent Molecular Formula Melting Point (°C) Key Spectroscopic Data (NMR, IR) Reference
4-Methoxy-N-(pyridin-2-yl)benzamide Pyridinyl C₁₃H₁₂N₂O₂ Not reported ¹H NMR: δ 7.06 (s, methoxy), 13C NMR: δ 163.4 (C=O)
4-Methoxy-N-(naphthalen-1-yl)benzamide Naphthyl C₁₈H₁₅NO₂ Not reported ¹H NMR: δ 8.57 (d, J=8 Hz, aromatic), IR: 1650 cm⁻¹ (amide C=O)
4-Methoxy-N-(3-methylphenyl)benzamide 3-Methylphenyl C₁₅H₁₅NO₂ Not reported CAS: 60561-71-9; Synonyms: NSC404059
G08 (Quinolinyl-Trifluoromethyl) 7-Trifluoromethylquinolinyl C₂₃H₂₂F₃N₃O₂ 214–216 HRMS: m/z 430.1732 [M+H]⁺; IR: 1680 cm⁻¹ (amide)

Key Observations :

  • Quinolinyl vs.
  • Trifluoromethyl Substitution : The CF₃ group in G08 increases molecular weight and lipophilicity, which may improve membrane permeability compared to the parent compound .
  • Methoxy Positioning : The para-methoxy group on the benzamide is conserved across analogs, contributing to electronic effects (e.g., resonance stabilization of the amide bond) .

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